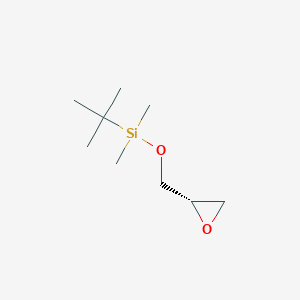

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl-dimethyl-[[(2S)-oxiran-2-yl]methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANSSVVGZPNSKD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449610 | |

| Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123237-62-7 | |

| Record name | tert-Butyldimethyl[((S)-oxiranyl)methoxy]silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123237-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Duality and Precision

In the landscape of modern organic synthesis, few reagents offer the elegant combination of a robust protecting group and a versatile reactive center within a single, chiral molecule. Tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, also known by its synonyms (S)-2-[(tert-Butyldimethylsilyloxy)methyl]oxirane and (S)-1-[(tert-Butyldimethylsilyl)oxy]-2,3-epoxypropane, stands as a premier example of such a synthon.[1] This compound is not merely a protected form of (S)-glycidol; it is a strategic tool that enables chemists to perform complex transformations with high fidelity.

Its molecular architecture is defined by two key features:

-

The tert-Butyldimethylsilyl (TBDMS) Ether: A sterically demanding protecting group that masks the primary hydroxyl functionality, preventing unwanted side reactions.[2][3] Its stability and selective removal are cornerstones of its utility.

-

The (S)-Configured Epoxide Ring: An inherently strained, three-membered heterocycle that serves as a potent electrophilic site.[4] Its predictable reactivity with a vast array of nucleophiles allows for the stereospecific introduction of new functional groups, making it an invaluable C3 chiral building block in asymmetric synthesis.[5][6]

This guide provides an in-depth exploration of the chemical properties, reactivity, and strategic applications of this compound, offering field-proven insights for its effective deployment in pharmaceutical development and complex molecule synthesis.[1][7]

Core Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physical Properties

The physical characteristics of this compound are dictated by the interplay between the bulky, nonpolar silyl ether group and the polar epoxide ring.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O₂Si | [1][4][8] |

| Molecular Weight | 188.34 g/mol | [1][4][8][9] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 195-197 °C (lit.) | [4][10][11] |

| 30 °C / 0.5 mmHg | [1] | |

| Density | 0.901 g/mL at 25 °C (lit.) | [10][11] |

| Refractive Index (n20/D) | 1.43 - 1.531 | [1][4][11] |

| Optical Rotation [α]20/D | +5.0° to +7.0° (neat) | [1][4] |

| CAS Number | 123237-62-7 | [1][8] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structural integrity of the molecule, both upon receipt and after its use in a reaction.

| Technique | Key Spectroscopic Features |

| ¹H NMR | Signals around δ 0.1 ppm (singlet, 6H) correspond to the Si(CH₃)₂ protons. A singlet around δ 0.9 ppm (9H) is characteristic of the tert-butyl group protons. The epoxide ring protons typically appear in the δ 3.1–3.5 ppm region.[4] |

| ¹³C NMR | Confirms the presence of carbon atoms in the tert-butyl group, the silyl methyl groups, and the epoxide ring.[4] |

| ²⁹Si NMR | A peak in the range of δ 15–20 ppm can be used to verify the silyl ether linkage.[4] |

| IR Spectroscopy | Shows a strong characteristic band around 1250 cm⁻¹ for the Si-C stretching vibration and a peak near 910 cm⁻¹ which is indicative of the epoxide ring.[4] |

Reactivity and Chemical Behavior: A Tale of Two Moieties

The chemical personality of this compound is governed by the distinct yet complementary reactivity of its two functional groups.

The TBDMS Protecting Group: A Bulky Guardian

The tert-butyldimethylsilyl (TBDMS) group, introduced by E.J. Corey in 1972, is renowned for its stability.[3] Its efficacy stems from the significant steric hindrance provided by the tert-butyl group, which shields the silicon atom from nucleophilic attack and hydrolysis.[2]

Stability Profile:

-

Base Stability: TBDMS ethers are exceptionally stable to a wide range of basic conditions (e.g., hydroxides, amines, organometallics), allowing for reactions at other sites of a molecule without premature deprotection.[12]

-

Acid Stability: It exhibits greater stability towards acidic hydrolysis compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[2][13] However, it can be cleaved under moderately acidic conditions (e.g., acetic acid/water).[12]

Deprotection (Cleavage): The removal of the TBDMS group is most commonly and efficiently achieved using a source of fluoride ions. The thermodynamic driving force for this reaction is the formation of the exceptionally strong Si-F bond.[3]

-

Fluoride-Mediated Cleavage: Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the archetypal reagent for this transformation.[3][12] Other sources like HF-pyridine are also effective.

-

Acid-Catalyzed Cleavage: Strong acids or Lewis acids can also be employed for deprotection, though this method is less common due to the potential for side reactions with other acid-sensitive functional groups.[3]

The Epoxide Ring: The Epicenter of Reactivity

The epoxide, or oxirane, ring is the molecule's primary reactive center. Its high reactivity is a direct consequence of significant ring strain (approximately 25 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[4]

Nucleophilic Ring-Opening: The reaction of the epoxide with a nucleophile is the most important transformation of this synthon. This process is typically highly regioselective and stereospecific.

-

Regioselectivity: Under neutral or basic/nucleophilic conditions (Sₙ2 mechanism), the nucleophile preferentially attacks the less sterically hindered carbon atom (C3).

-

Stereospecificity: The Sₙ2 attack occurs from the backside relative to the C-O bond, resulting in a clean inversion of the stereochemical configuration at the center of attack.[4][14] This predictable outcome is crucial for maintaining stereochemical control in a synthetic sequence. A wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents, can be used to open the epoxide ring.[14]

Under Lewis acidic conditions, the regioselectivity can sometimes be altered due to the pre-coordination of the Lewis acid to the epoxide oxygen, which can direct the nucleophile to the more substituted carbon (C2).[6]

Synthetic Applications and Protocols

The dual functionality of this compound makes it a cornerstone reagent in the synthesis of complex, optically active molecules, particularly in pharmaceutical development.[1][15]

Workflow: Synthesis of the Reagent

The most common method for preparing this compound involves the direct silylation of commercially available (S)-glycidol. The choice of mild conditions is paramount to prevent the premature opening of the sensitive epoxide ring.[4]

Experimental Protocols

The following protocols are illustrative examples of standard procedures involving this compound.

Protocol 1: Synthesis via Silylation of (S)-Glycidol [4][12][16]

-

Preparation: To a solution of (S)-glycidol (1.0 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add imidazole (2.2-2.5 eq.). Cool the mixture to 0 °C in an ice bath.

-

Silylation: Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1-1.2 eq.) in DMF dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the pure product.

Protocol 2: Nucleophilic Ring-Opening with a Primary Amine

-

Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as isopropanol or acetonitrile.

-

Addition: Add the primary amine (e.g., benzylamine, 1.1 eq.) to the solution.

-

Reaction: Heat the reaction mixture (e.g., to reflux) and monitor its progress by TLC or LC-MS. The reaction typically proceeds to completion within several hours.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude amino alcohol can often be used without further purification or can be purified by silica gel chromatography if necessary.

Protocol 3: TBDMS Deprotection using TBAF [3][12]

-

Preparation: Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Deprotection: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting diol by silica gel chromatography.

Handling, Storage, and Safety

As with any reactive chemical, proper handling and storage are critical to ensure both the longevity of the reagent and the safety of laboratory personnel.

-

Storage: The compound should be stored in a cool, dry place, typically at 2-8 °C or frozen at -20 °C for long-term stability.[1][4] It must be kept in tightly sealed, anhydrous containers under an inert gas atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silyl ether by atmospheric moisture.[4][17]

-

Handling: Use personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[11] Avoid contact with skin and eyes.[10][17] The material is classified as causing serious eye irritation.[17][18] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile chiral synthon whose value lies in its predictable reactivity and the orthogonal stability of its two core functional groups. For the medicinal chemist or the natural product synthesist, it offers a reliable method for introducing a three-carbon chiral fragment, enabling the efficient construction of complex molecular targets. A thorough understanding of its properties—from its physical constants and spectroscopic signatures to the nuances of its reactivity—is the key to unlocking its full synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fiveable.me [fiveable.me]

- 3. total-synthesis.com [total-synthesis.com]

- 4. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 5. survivaltechnologies.in [survivaltechnologies.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. tert-Butyldimethylsilyl glycidyl ether | C9H20O2Si | CID 3605359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TERT-BUTYLDIMETHYLSILYL GLYCIDYL ETHER Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. 叔丁基二甲基甲硅烷基缩水甘油醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. agexpharma.com [agexpharma.com]

- 16. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. (S)-Glycidoxy-t-butyldimethylsilane | C9H20O2Si | CID 10954307 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Spectral Data of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

This guide provides a comprehensive technical overview of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether, a key chiral building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structure, synthesis, and detailed spectral analysis, offering field-proven insights into its characterization.

Introduction: A Versatile Chiral Synthon

This compound, with the chemical formula C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol , is a valuable bifunctional molecule.[1][2][3] It incorporates a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group and a reactive epoxide functionality.[4] This unique combination makes it an essential reagent in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.[5] The TBDMS group offers robust protection for the primary alcohol of the glycidol backbone, while the stereochemically defined epoxide ring is available for a variety of stereospecific transformations. The inherent ring strain of the epoxide (approximately 25 kcal/mol) renders it susceptible to nucleophilic attack, providing a thermodynamic driving force for ring-opening reactions.[4] This reactivity, coupled with the chirality at the C2 position of the oxirane ring, allows for the precise introduction of stereocenters in the synthesis of complex targets.

Molecular Structure and Chemical Properties

The structure of this compound, systematically named tert-butyl-dimethyl-[[(2S)-oxiran-2-yl]methoxy]silane, is characterized by a central silyl ether linkage connecting the bulky tert-butyldimethylsilyl group to the (S)-glycidyl moiety.

Key Physical and Chemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 123237-62-7 | [1][2] |

| Molecular Formula | C₉H₂₀O₂Si | [1][2][3] |

| Molecular Weight | 188.34 g/mol | [1][2][3] |

| Appearance | Colorless clear liquid | [5] |

| Density | 0.9 g/mL | [5] |

| Boiling Point | 30 °C / 0.5 mmHg | [5] |

| Refractive Index (n20D) | 1.43 | [5] |

| Optical Rotation ([α]20D) | +5 to +7° (neat) | [5] |

The molecular structure can be visualized as follows:

Caption: Molecular structure of this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is the silylation of commercially available (S)-(+)-glycidol.[4] This reaction involves the protection of the primary hydroxyl group of glycidol with a tert-butyldimethylsilyl group, typically using tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent and a mild base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4] The mild reaction conditions are crucial to prevent the premature opening of the sensitive epoxide ring.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the silylation of primary alcohols.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

To a solution of (S)-(+)-glycidol (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add imidazole (1.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in dry DCM to the cooled mixture.

-

Allow the reaction to gradually warm to room temperature and stir for 12-16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Spectral Data and Analysis

A comprehensive spectral analysis is essential for the unambiguous characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~3.75 | dd | J = 11.2, 3.1 | 1H | -O-H aH-C- |

| ~3.40 | dd | J = 11.2, 5.9 | 1H | -O-HH b-C- |

| ~3.15 | m | - | 1H | -CH(O)- |

| ~2.78 | dd | J = 5.1, 4.1 | 1H | Epoxide CH aH |

| ~2.60 | dd | J = 5.1, 2.7 | 1H | Epoxide CHH b |

| 0.89 | s | - | 9H | -C(CH ₃)₃ |

| 0.08 | s | - | 6H | -Si(CH ₃)₂ |

Causality Behind Experimental Observations:

-

Singlets for TBDMS Protons: The nine protons of the tert-butyl group and the six protons of the two methyl groups on the silicon atom appear as sharp singlets at approximately 0.89 ppm and 0.08 ppm, respectively. This is due to the free rotation around the C-C and Si-C bonds, which makes all the protons in each group chemically and magnetically equivalent, resulting in no observable coupling.[6]

-

Diastereotopic Protons of the Methylene Bridge: The two protons of the methylene group adjacent to the silyloxy group (-O-CH₂-) are diastereotopic due to the presence of the adjacent chiral center. They appear as a pair of doublets of doublets (dd), indicating that they are coupled to each other (geminal coupling) and to the methine proton of the epoxide ring (vicinal coupling).

-

Epoxide Ring Protons: The three protons on the epoxide ring form a complex spin system. The methine proton (-CH(O)-) appears as a multiplet due to coupling with the two diastereotopic protons of the adjacent methylene group and the two geminal protons on the terminal carbon of the epoxide. The two terminal epoxide protons are also diastereotopic and appear as distinct doublets of doublets, each coupled to the methine proton and to each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~72.0 | -O-C H₂- |

| ~52.0 | -C H(O)- |

| ~44.5 | Epoxide C H₂ |

| 25.8 | -C(C H₃)₃ |

| 18.2 | -C (CH₃)₃ |

| -5.5 | -Si(C H₃)₂ |

Interpretation of the Spectrum:

-

The chemical shifts of the carbon atoms are consistent with their electronic environments. The carbons attached to oxygen atoms (-O-CH₂- and -CH(O)-) are deshielded and appear downfield.

-

The carbons of the bulky tert-butyl and dimethylsilyl groups are shielded and appear upfield. The signal at 18.2 ppm corresponds to the quaternary carbon of the tert-butyl group, while the signal at 25.8 ppm is due to the three methyl carbons of the tert-butyl group. The two methyl carbons attached to the silicon atom are the most shielded, appearing at approximately -5.5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Spectral Data (neat):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, 2929, 2857 | Strong | C-H stretching (alkane) |

| ~1256 | Strong | Si-CH₃ bending |

| ~1100 | Strong | C-O-C stretching (ether) |

| ~837 | Strong | Si-C stretching |

| ~910 | Medium | Epoxide ring breathing |

Significance of Key Absorptions:

-

The strong C-H stretching vibrations confirm the presence of the aliphatic hydrocarbon portions of the molecule.

-

The very strong absorption around 1256 cm⁻¹ is characteristic of the Si-CH₃ bending vibration, a hallmark of the TBDMS group.[4]

-

The strong C-O-C stretching band around 1100 cm⁻¹ is indicative of the ether linkage.

-

The presence of the epoxide ring is confirmed by the characteristic absorption band around 910 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Key Fragmentation Pathways:

The electron ionization (EI) mass spectrum of this compound is expected to show fragmentation patterns characteristic of silyl ethers. A prominent fragmentation pathway involves the loss of the bulky tert-butyl group, leading to a stable [M-57]⁺ ion.

Caption: Primary fragmentation pathway in the mass spectrum of this compound.

Expected Fragments:

| m/z | Ion |

| 188 | [M]⁺˙ |

| 131 | [M - C(CH₃)₃]⁺ |

| 75 | [(CH₃)₂Si=OH]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Rationale for Fragmentation:

The fragmentation is driven by the formation of stable carbocations and silicon-containing ions. The loss of the tert-butyl radical is a highly favorable process, leading to the formation of the abundant [M-57]⁺ ion. Further fragmentation can lead to the formation of smaller, characteristic silyl fragments.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the structure, synthesis, and spectral data of this compound. The detailed experimental protocols and the thorough analysis of the NMR, IR, and mass spectral data serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. The understanding and application of this spectral information are crucial for the successful utilization of this important chiral building block in the creation of complex and stereochemically defined molecules. The self-validating nature of the described protocols, grounded in established chemical principles, ensures their reliability and reproducibility.

References

- 1. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. addi.ehu.es [addi.ehu.es]

- 4. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

CAS number for tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

An In-Depth Technical Guide to tert-Butyldimethylsilyl (S)-(+)-glycidyl ether: A Cornerstone Chiral Building Block

Introduction: The Strategic Importance of a Chiral Synthon

In the landscape of modern pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure starting materials is paramount. This compound, a versatile chiral building block, has emerged as a critical tool for chemists and drug development professionals. Its unique combination of a reactive epoxide ring, a specific stereochemical configuration, and a robust silyl ether protecting group allows for the precise construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and practical laboratory insights.

The strategic value of this compound lies in its trifunctional nature. The (S)-configuration at the C2 position of the oxirane ring provides a predefined stereocenter, which is essential for building molecules with specific biological activities. The epoxide is a highly versatile functional group, susceptible to regioselective and stereospecific ring-opening reactions by a wide array of nucleophiles. Finally, the tert-butyldimethylsilyl (TBDMS) ether group offers steric bulk and stability, protecting the primary alcohol functionality under a variety of reaction conditions while allowing for selective removal when needed.[1][2][3]

Key Identifiers:

-

Synonyms: (S)-2-[(tert-Butyldimethylsilyloxy)methyl]oxirane, (S)-1-[(tert-Butyldimethylsilyl)oxy]-2,3-epoxypropane[1][5]

-

Molecular Formula: C₉H₂₀O₂Si[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are dictated by its distinct functional groups: the bulky, hydrophobic TBDMS ether and the polar, reactive epoxide ring.[2] These characteristics influence its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| Molecular Weight | 188.34 g/mol | [1][2][6] |

| Appearance | Colorless clear liquid | [1][2][5] |

| Density | ~0.9 g/mL | [1] |

| Boiling Point | 30 °C @ 0.5 mmHg | [1] |

| Refractive Index (n20/D) | ~1.43 | [1] |

| Optical Rotation ([α]20/D) | +5.0° to +7.0° (neat) | [1][2][5] |

| Purity | ≥ 95% (GC) | [1][5] |

Analytical Characterization

Precise structural confirmation and purity assessment are critical for its use in synthesis. A combination of spectroscopic techniques is employed for comprehensive characterization.[2]

| Analytical Technique | Key Observables and Interpretation |

| ¹H & ¹³C NMR | Confirms the presence of the TBDMS group (signals around δ ~0.1 ppm for Si(CH₃)₂) and the epoxide protons (δ ~2.5-3.1 ppm). |

| ²⁹Si NMR | Verifies the silyl ether linkage with a characteristic signal in the range of δ 15–20 ppm.[2] |

| FT-IR Spectroscopy | Shows characteristic peaks for Si-C stretching (~1250 cm⁻¹) and the epoxide ring (~910 cm⁻¹).[2] |

| Chiral GC/HPLC | Essential for confirming enantiomeric purity, often using a β-cyclodextrin column to resolve the (S) and (R) enantiomers.[2] |

Synthesis: A Study in Stereochemical Preservation

The most common and effective method for preparing this compound is the silylation of its precursor, (S)-glycidol.[2] The core principle of this synthesis is the protection of the primary alcohol without disturbing the sensitive and stereochemically defined epoxide ring.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the need for high yield and, crucially, the preservation of stereochemical integrity.

-

Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is the reagent of choice. Its steric bulk contributes to the stability of the resulting silyl ether.[7]

-

Base/Catalyst: Imidazole is a highly effective catalyst. It reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole, which efficiently silylates the alcohol.[7] This avoids the use of stronger, potentially ring-opening bases.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is typically used to ensure the solubility of the reagents and facilitate the reaction.[2][7]

-

Temperature: The reaction is conducted under mild conditions (e.g., at room temperature) to prevent any side reactions, particularly the undesired nucleophilic opening of the epoxide.[2]

The reaction proceeds via an Sɴ2 mechanism at the silicon atom, with no involvement of the chiral center, thus ensuring that the (S)-configuration of the glycidol is directly transferred to the product.

Caption: Workflow for the stereoretentive synthesis of the target compound.

Applications in Drug Development & Asymmetric Synthesis

The utility of this compound stems from its role as a chiral C3 synthon. It allows for the introduction of a three-carbon chain with a defined stereocenter and versatile handles for further chemical modification.

Pillar 1: The TBDMS Protecting Group

The TBDMS group is a workhorse in organic synthesis due to its robust nature. It is stable to a wide range of non-fluoride-based reagents, including many oxidizing agents, reducing agents, and organometallic reagents. This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the protected alcohol.[7]

Critically, its removal (deprotection) can be achieved selectively and under mild conditions, most commonly using a source of fluoride ions like tetra-n-butylammonium fluoride (TBAF).[7] The high affinity of silicon for fluoride drives this reaction, leading to clean and high-yielding cleavage back to the alcohol.[7] This orthogonality makes it an ideal protecting group in multi-step syntheses.[1][3]

Caption: The protection-reaction-deprotection strategy using a TBDMS group.

Pillar 2: Epoxide Ring-Opening Reactions

The true synthetic power of the compound is realized in the stereospecific ring-opening of the epoxide. This reaction follows an Sɴ2 mechanism, which results in the inversion of configuration at the carbon atom being attacked by the nucleophile.[2] By choosing the appropriate nucleophile and reaction conditions, a diverse array of functional groups can be installed at the C3 position, while generating a new secondary alcohol at the C2 position with a defined (R)-configuration. This transformation is a cornerstone for constructing chiral pharmaceutical intermediates.[3]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of this compound from (S)-glycidol. All steps are designed for safety and reproducibility.

Materials & Reagents:

-

(S)-Glycidol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Procedure:

-

Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Reagent Charging: To the flask, add (S)-glycidol (1.0 eq), imidazole (2.2 eq), and anhydrous DMF. Stir the mixture at 0 °C (ice bath) until all solids dissolve.

-

Silylating Agent Addition: Dissolve TBDMS-Cl (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring solution via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Cool the mixture back to 0 °C and slowly add water to quench the reaction. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Aqueous Wash: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. This removes DMF and unreacted imidazole.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by fractional distillation under high vacuum to yield the final product as a colorless liquid.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[8]

-

Handling Precautions: Avoid contact with skin and eyes.[8] Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[5][8] Keep the container tightly closed to prevent moisture contamination, which can hydrolyze the silyl ether and react with the epoxide.[9][10] Recommended storage temperature is 2 - 8 °C.[1]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[8][9]

-

Skin Contact: Wash off with soap and plenty of water.[8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex, high-value molecules. Its well-defined stereochemistry, robust yet selectively cleavable protecting group, and reactive epoxide functionality provide a reliable pathway for introducing chirality and functionality into pharmaceutical targets. This guide has detailed the foundational knowledge required for its effective use, from synthesis and characterization to safe handling and application, providing a trusted resource for researchers and scientists in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 3. arcca.ro [arcca.ro]

- 4. tert-Butyldimethylsilyl (S)-( )-glycidyl ether | Changzhou Huaren Chemical Co., Ltd. [huarenchem.com]

- 5. tert-Butyldimethylsilyl (S)-Glycidyl Ether | 123237-62-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 叔丁基二甲基甲硅烷基缩水甘油醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. TERT-BUTYLDIMETHYLSILYL GLYCIDYL ETHER Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Molecular weight of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

An In-Depth Technical Guide to tert-Butyldimethylsilyl (S)-(+)-glycidyl ether: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern organic and pharmaceutical chemistry. The document elucidates its core molecular properties, centered around a precise molecular weight of 188.34 g/mol .[1][2][3][4] It details a validated synthesis protocol, explains the rationale behind experimental choices, and explores its critical applications in the development of stereospecific active pharmaceutical ingredients (APIs). This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile synthon.

Core Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C₉H₂₀O₂Si, is a bifunctional molecule of significant interest.[2][3][4] Its structure uniquely combines a sterically hindered and robust tert-butyldimethylsilyl (TBDMS) protecting group with a highly reactive, stereochemically defined (S)-epoxide ring.[1] This duality is the cornerstone of its utility, allowing for the selective unmasking of a primary alcohol while enabling a wide range of stereospecific ring-opening reactions at the epoxide.

The TBDMS group offers excellent stability across a broad spectrum of reaction conditions, yet it can be removed cleanly under specific, mild conditions, a topic expertly reviewed in sources like Greene's Protective Groups in Organic Synthesis.[5] The epoxide, or oxirane, possesses significant ring strain (approximately 25 kcal/mol), which provides a strong thermodynamic driving force for reactions with nucleophiles, making it an exceptionally versatile synthetic handle.[1]

All pertinent quantitative data for the (S)-(+) enantiomer are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 188.34 g/mol | [1][2][3][4][6][7] |

| Molecular Formula | C₉H₂₀O₂Si | [2][3][4] |

| CAS Number | 123237-62-7 | [2][3][6][8] |

| Appearance | Colorless, clear liquid | [2] |

| Density | ~0.901 g/mL at 25 °C | [2] |

| Boiling Point | 30 °C at 0.5 mmHg | [2] |

| Optical Rotation | [α]²⁰D = +5° to +7° (neat) | [2] |

| Refractive Index | n²⁰D ≈ 1.43 | [2] |

| InChIKey | YANSSVVGZPNSKD-UHFFFAOYSA-N | [1][4] |

The Strategic Importance in Stereoselective Synthesis

In pharmaceutical development, the therapeutic activity of a drug molecule is often confined to a single enantiomer. The opposing enantiomer may be less active or, in some cases, contribute to undesirable side effects.[1] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical requirement for efficacy and safety.

This compound serves as an essential C3 chiral synthon, providing a pre-defined stereocenter that can be incorporated into a larger target molecule. Its use circumvents the need for often inefficient and costly chiral separation steps later in a synthetic sequence.[1] The TBDMS ether masks the primary alcohol of (S)-glycidol, preventing it from interfering with subsequent reactions targeting the epoxide ring.

References

- 1. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. tert-Butyldimethylsilyl glycidyl ether | C9H20O2Si | CID 3605359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. (S)-Glycidoxy-t-butyldimethylsilane | C9H20O2Si | CID 10954307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. tcichemicals.com [tcichemicals.com]

Silyl Ethers: An In-depth Technical Guide to Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Controlled Reactivity in Complex Synthesis

In the precise world of multi-step organic synthesis, particularly in the creation of complex molecules like pharmaceuticals, the ability to selectively mask and unmask reactive functional groups is not just a convenience—it is a cornerstone of the entire endeavor.[1] Protecting groups serve as temporary shields, rendering a functional group inert to specific reaction conditions while transformations occur elsewhere in the molecule.[2][3] Among the arsenal of protecting groups available to the modern chemist, silyl ethers have emerged as a particularly versatile and widely utilized class for the protection of hydroxyl functionalities.[1][4] Their popularity stems from a favorable combination of characteristics: ease of installation, tunable stability across a broad spectrum of reaction conditions, and crucially, selective removal under mild conditions that preserve the integrity of the target molecule.[5][6]

This guide offers a deep dive into the theory and practical application of silyl ether protecting groups. It is designed to move beyond a simple recitation of protocols, instead providing the causal reasoning behind experimental choices, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

The Chemistry of Silyl Ethers: Formation and Cleavage

Silyl ethers are characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si−O−R⁴.[4] The substituents on the silicon atom (R¹, R², R³) can be varied to modulate the steric and electronic properties of the silyl ether, thereby providing a wide range of stabilities and reactivities.[7]

Formation of Silyl Ethers: The Silylation of Alcohols

The most common method for the formation of silyl ethers is the reaction of an alcohol with a silyl halide, typically a silyl chloride, in the presence of a suitable base.[4] A widely adopted and reliable method is the Corey protocol, which utilizes imidazole as the base in a high-concentration solution of dimethylformamide (DMF).[6] While DMF is an effective solvent, dichloromethane can be used as an alternative, leading to a slower reaction but often simplifying the subsequent purification process.[4] For more sterically hindered alcohols or when using less reactive silylating agents, more reactive silyl triflates in combination with a hindered base like 2,6-lutidine are often employed.[4]

The choice of silylating agent and reaction conditions is dictated by the steric hindrance of the alcohol and the desired stability of the resulting silyl ether. Primary alcohols can often be protected in under an hour, whereas more hindered alcohols may require significantly longer reaction times.[4]

Cleavage of Silyl Ethers: The Art of Deprotection

The removal of the silyl group, or desilylation, is a critical step that must be accomplished without affecting other sensitive functional groups within the molecule. The two primary methods for cleaving silyl ethers are acid-catalyzed hydrolysis and fluoride-ion-mediated cleavage.[1][8]

-

Fluoride-Mediated Deprotection: This is arguably the most common and effective method for silyl ether cleavage. The high affinity of fluoride ions for silicon, driven by the formation of a very strong Si-F bond, is the thermodynamic driving force for this reaction.[6][8] Tetra-n-butylammonium fluoride (TBAF) is the most frequently used fluoride source due to its solubility in common organic solvents.[6][9] The reaction is believed to proceed through a hypervalent, pentacoordinate silicon intermediate.[8][10]

-

Acid-Catalyzed Deprotection: In the presence of an acid, the oxygen atom of the silyl ether is protonated, which increases the electrophilicity of the silicon atom and makes it more susceptible to nucleophilic attack by water or an alcohol.[8] The rate of acid-catalyzed cleavage is highly dependent on the steric bulk of the silyl group; less hindered silyl ethers are cleaved much more rapidly.[4][5]

A Comparative Analysis of Common Silyl Ether Protecting Groups

The true power of silyl ethers lies in the ability to fine-tune their stability by altering the substituents on the silicon atom. This allows for the development of orthogonal protection strategies, where multiple hydroxyl groups in a molecule can be protected with different silyl ethers and then selectively deprotected.[11][12] The following table provides a comparative overview of the most common silyl ethers used in organic synthesis.

| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis[4][13] | Relative Rate of Base-Catalyzed Hydrolysis[4][13] | Key Characteristics & Applications |

| Trimethylsilyl | TMS | 1 | 1 | Highly labile and typically used for temporary protection.[11] Often cleaved by weak acids or even silica gel. |

| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, it can be selectively cleaved in the presence of more robust silyl ethers.[5] |

| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 | A versatile and widely used protecting group due to its moderate stability and ease of handling.[11][14] |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Offers significantly increased steric hindrance and stability compared to TBS, particularly in basic media. |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | The most stable of the common silyl ethers towards acidic conditions due to its significant steric bulk. |

Causality Behind Stability: The Interplay of Steric and Electronic Effects

The dramatic differences in the stability of silyl ethers can be rationalized by considering the steric and electronic effects of the substituents on the silicon atom.

-

Steric Hindrance: The primary factor governing the stability of silyl ethers is the steric bulk of the groups attached to the silicon.[5] Larger, more branched substituents physically block the approach of nucleophiles (in base-catalyzed cleavage) or protons (in acid-catalyzed cleavage) to the silicon-oxygen bond, thereby slowing down the rate of deprotection.[5] This is clearly illustrated by the trend in acid stability: TMS < TES < TBDMS < TIPS < TBDPS.[4][13]

-

Electronic Effects: While steric effects are dominant, electronic effects also play a role, particularly in base-catalyzed hydrolysis. Electron-donating groups on the silicon atom can slightly increase the electron density, making it less electrophilic and thus less susceptible to nucleophilic attack. However, this effect is generally less pronounced than the steric influence.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol using TBDMSCl and a general procedure for its deprotection using TBAF.

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol is a widely used method for the silylation of primary alcohols.

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF to a concentration of approximately 0.5 M with respect to the alcohol.[8]

-

To this stirring solution, add TBDMSCl (1.2 eq.) portion-wise at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol.

Protocol 2: Deprotection of a TBDMS Ether using Tetra-n-butylammonium Fluoride (TBAF)

This is a standard and effective method for the cleavage of TBDMS ethers.

Materials:

-

TBDMS-protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF) solution (typically 1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq.) in THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add the TBAF solution (1.1 - 1.5 eq.) dropwise to the stirring solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is usually complete within a few hours.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the general workflow for the use of silyl ether protecting groups and the mechanisms of their formation and cleavage.

Caption: General workflow for the use of silyl ether protecting groups.

Caption: General mechanisms for the formation and cleavage of silyl ethers.

Conclusion: Strategic Implementation of Silyl Ethers in Modern Synthesis

Silyl ethers represent a powerful and versatile class of protecting groups that are indispensable in modern organic synthesis. Their tunable stability, achieved through the judicious selection of substituents on the silicon atom, allows for the development of sophisticated and highly selective synthetic strategies.[7] A thorough understanding of the principles governing their formation, cleavage, and relative stabilities is paramount for any researcher, scientist, or drug development professional engaged in the synthesis of complex organic molecules. By mastering the application of silyl ether protecting groups, chemists can navigate the intricate pathways of multi-step synthesis with greater control, efficiency, and ultimately, success.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Safety and handling precautions for tert-Butyldimethylsilyl (S)-(+)-glycidyl ether.

An In-Depth Technical Guide to the Safe Handling of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

Introduction: A Profile of a Chiral Building Block

This compound, often abbreviated as (S)-TBDMS-GE, is a valuable chiral synthon in modern organic synthesis. Its molecular architecture uniquely combines the robust tert-butyldimethylsilyl (TBDMS) protecting group with a reactive epoxide functionality.[1] This duality makes it a versatile reagent, particularly in the synthesis of complex, enantiomerically pure molecules for pharmaceutical development and materials science.[2] The TBDMS group provides steric bulk and stability, protecting the primary alcohol of the glycidol backbone, while the strained epoxide ring serves as a highly reactive site for nucleophilic attack, enabling the stereospecific introduction of various functional groups.[1]

Given its utility and reactivity, a comprehensive understanding of its safety and handling precautions is not merely a regulatory formality but a critical prerequisite for its effective and safe use in a research and development environment. This guide provides an in-depth analysis of the compound's hazard profile, outlines rigorous protocols for its handling and storage, and details emergency procedures to ensure the well-being of laboratory personnel and the integrity of experimental work.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and potential sensitization.[3][4] All personnel must be thoroughly familiar with these hazards before handling the substance.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Warning |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | GHS07 | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

Data compiled from multiple safety data sheets.[3][5][6]

The epoxide group, a three-membered cyclic ether, possesses significant ring strain, making it highly susceptible to ring-opening reactions.[1] This inherent reactivity is the basis for its synthetic utility but also contributes to its potential as a biological alkylating agent, which underlies its irritant and sensitizing properties. Repeated skin contact may lead to the development of an allergic skin reaction, manifesting as rash, itching, or swelling.[4]

Physical and Chemical Properties

A clear understanding of the compound's physical properties is essential for safe handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O₂Si | [7][8] |

| Molecular Weight | 188.34 g/mol | [7][8] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 195-197 °C (lit.) | [7][9] |

| Density | 0.901 g/mL at 25 °C (lit.) | [7][9] |

| Flash Point | 70 °C (158 °F) - closed cup | [7] |

| Storage Temperature | 2 - 8 °C | [2] |

The compound is a combustible liquid with a relatively high flash point, meaning it does not ignite easily at ambient temperatures but presents a fire hazard if heated or near an ignition source.[7][10] It is stable under recommended storage conditions.[9]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory. The "Hierarchy of Controls" is the standard industrial hygiene model for mitigating workplace hazards.

Caption: Hierarchy of controls for mitigating exposure risks.

-

Engineering Controls : All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[3][10][11] This is the primary method for preventing inhalation of vapors or mists.[3]

-

Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical.

-

Eye and Face Protection : Tightly fitting safety goggles with side shields are mandatory.[12] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[13]

-

Skin Protection :

-

Gloves : Chemical-resistant, impervious gloves must be worn.[14] Nitrile or butyl rubber gloves are generally suitable, but it is critical to consult the glove manufacturer's compatibility chart for breakthrough times.[12][13] Gloves must be inspected before use and disposed of immediately after contamination.[9] Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.[9]

-

Clothing : A flame-retardant lab coat, fully buttoned, is required.[12] Impervious clothing may be necessary for larger-scale operations.[14] Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[13]

-

-

Respiratory Protection : A respirator is generally not required when working within a functional fume hood.[14] However, if engineering controls are insufficient, or during a large spill or emergency, a NIOSH-approved air-purifying respirator with an organic vapor cartridge should be used.[7][14] Respirator use requires a formal institutional program, including fit-testing and training.[13]

-

Safe Handling, Storage, and Disposal

Handling Protocol:

-

Preparation : Before handling, ensure the work area is clean, a chemical fume hood is operational, and all necessary PPE is donned correctly. Locate the nearest emergency eyewash station and safety shower.[15]

-

Aliquotting : Use only non-sparking tools and explosion-proof equipment.[10] Avoid actions that generate aerosols or mists.[11] Keep the container tightly closed when not in use.[10]

-

Reaction Setup : Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[10]

-

Post-Handling : Wash hands and face thoroughly with soap and water after handling and before breaks or leaving the laboratory.[10][11] Decontaminate all work surfaces.

Storage Protocol:

-

Store in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[3][9][10] The recommended storage temperature is between 2-8°C.[2]

-

Keep the container tightly closed and sealed to prevent leakage and protect from moisture.[3][11] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]

-

Incompatible Materials : Store separately from strong oxidizing agents, strong acids, and strong bases, as these can trigger violent reactions, including polymerization of the epoxide.[16][17] Ethers as a class also have the potential to form explosive peroxides when exposed to air and light over time.[16][17]

Disposal Considerations:

-

This chemical and its containers must be disposed of as hazardous waste.[3][9] Disposal must be entrusted to a licensed waste disposal company and be in strict accordance with all local, regional, and national regulations.[3][4]

-

Do not dispose of the material down the drain or into the environment.[4][10]

Accidental Release and First Aid Measures

Prompt and correct action during an emergency is critical to minimizing harm.

Spill Response Protocol:

Caption: Step-by-step workflow for responding to a chemical spill.

-

Evacuate and Isolate : Immediately alert personnel in the vicinity. Isolate the spill area and deny entry.[18] Remove all sources of ignition.[10]

-

Personal Protection : Before attempting cleanup, don the appropriate PPE, which may include respiratory protection depending on the spill size and ventilation.[9]

-

Containment and Cleanup : For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[10][18] Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, closed container for disposal.[10] Do not use combustible materials like paper towels to absorb large quantities.

-

Decontamination : Clean the spill area thoroughly with soap and water.[16]

-

Large Spills : If the spill is large or you are not trained to handle it, evacuate the area immediately and contact your institution's emergency services or environmental health and safety department.[16][19]

First Aid Measures:

-

General Advice : Move the victim out of the dangerous area. Consult a physician and show them the Safety Data Sheet (SDS).[9][11]

-

If Inhaled : Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][11]

-

In Case of Skin Contact : Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9][11] If skin irritation or a rash occurs, seek medical attention.[3][4]

-

In Case of Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][9][10] Continue rinsing and seek immediate medical attention.[3][11]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Rinse the mouth with water and consult a physician immediately.[9][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10] Do not use a direct water stream, as it may scatter and spread the fire.[14]

-

Specific Hazards : The compound is a combustible liquid.[10] Fire may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[4][17] Containers may explode if heated.[4]

-

Protective Actions : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][9] Evacuate personnel to a safe area.[3] Use water spray to keep fire-exposed containers cool.[10]

References

- 1. tert-Butyldimethylsilyl glycidyl ether | 78906-15-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. farnell.com [farnell.com]

- 7. tert-Butyldimethylsilyl glycidyl ether 98 78906-15-7 [sigmaaldrich.com]

- 8. tert-Butyldimethylsilyl glycidyl ether | C9H20O2Si | CID 3605359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TERT-BUTYLDIMETHYLSILYL GLYCIDYL ETHER Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. madewell.net [madewell.net]

- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 16. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. rainbowtech.net [rainbowtech.net]

- 19. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

Chiral Glycidyl Ethers: A Technical Guide to the Stereoselective Landscape in Research and Drug Development

Abstract

Chirality is a fundamental principle in molecular science, with profound implications for pharmacology, toxicology, and materials science. In the realm of drug discovery and fine chemical synthesis, glycidyl ethers serve as indispensable chiral building blocks. The seemingly subtle difference in the three-dimensional arrangement of atoms between (R) and (S) enantiomers of a glycidyl ether can lead to dramatically different biological activities and metabolic fates. This technical guide provides an in-depth exploration of the key differences between (R) and (S) enantiomers of glycidyl ethers, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis, analytical separation, and the profound impact of chirality on the pharmacological and metabolic profiles of molecules derived from these versatile synthons.

The Significance of Chirality in Glycidyl Ethers

Glycidyl ethers are characterized by a reactive epoxide ring and an ether linkage. The carbon atom of the epoxide ring bonded to the oxygen of the ether is a stereocenter, giving rise to two enantiomers: (R)-glycidyl ether and (S)-glycidyl ether. While these enantiomers possess identical physical properties such as boiling point, melting point, and solubility, they differ in their interaction with plane-polarized light and, more critically, with other chiral molecules, such as biological receptors and enzymes.[1][2] This differential interaction is the cornerstone of stereoselective pharmacology and toxicology.

The U.S. Food and Drug Administration (FDA) has recognized the importance of stereoisomerism in drug products, encouraging the development of single-enantiomer drugs to improve efficacy and reduce side effects. This has driven the demand for enantiomerically pure chiral building blocks like (R)- and (S)-glycidyl ethers in the pharmaceutical industry.

Stereoselective Synthesis of Enantiopure Glycidyl Ethers

The generation of enantiomerically pure glycidyl ethers is a critical first step in their application. Racemic mixtures, containing equal amounts of (R) and (S) enantiomers, are often the default product of traditional synthetic methods.[3] Two primary strategies are employed to overcome this: asymmetric synthesis and kinetic resolution.

Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[4][5] This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the DET enantiomer dictates the stereochemistry of the resulting epoxy alcohol, which is a direct precursor to the corresponding glycidyl ether. For instance, the epoxidation of allyl alcohol can yield either (R)- or (S)-glycidol with high enantiomeric excess (ee).[6]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Allyl Alcohol

Objective: To synthesize enantiomerically enriched glycidol, a precursor to glycidyl ethers.

Materials:

-

Titanium (IV) isopropoxide [Ti(O-i-Pr)₄]

-

L-(+)-Diethyl tartrate ((+)-DET) or D-(-)-Diethyl tartrate ((-)-DET)

-

Allyl alcohol

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

3Å Molecular sieves, activated powder

-

Sodium hydroxide (NaOH) solution, 10% w/v

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 3Å molecular sieves and anhydrous CH₂Cl₂. Cool the flask to -20 °C in a cryocooler or a dry ice/acetone bath.

-

Sequentially add L-(+)-DET (for (R)-glycidol) or D-(-)-DET (for (S)-glycidol) and Ti(O-i-Pr)₄ to the cooled solvent. Stir the mixture for 30 minutes at -20 °C to allow for catalyst formation.

-

Add allyl alcohol to the catalyst mixture and stir for another 30 minutes.

-

Slowly add a solution of TBHP dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of NaOH, pre-cooled to 0 °C.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour, during which a white precipitate of titanium salts will form.

-

Filter the mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂.

-

Separate the organic layer from the filtrate. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Carefully remove the solvent under reduced pressure at low temperature (<30 °C) to yield the crude glycidol.

-

The resulting glycidol can be further purified by distillation under reduced pressure.

Caption: Sharpless Asymmetric Epoxidation Workflow.

Enzymatic Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[7] In the context of glycidyl ethers, enzymatic kinetic resolution is a highly efficient and environmentally friendly method. Epoxide hydrolases (EHs) and lipases are commonly employed for this purpose.

For example, a recombinant epoxide hydrolase from the yeast Yarrowia lipolytica can facilitate the (S)-selective hydrolysis of racemic benzyl glycidyl ether to its corresponding diol, leaving the unreacted (R)-benzyl glycidyl ether with high enantiomeric excess.[8] Conversely, other microbial epoxide hydrolases exhibit (R)-selectivity.[8]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Benzyl Glycidyl Ether

Objective: To obtain enantiomerically enriched (R)- or (S)-benzyl glycidyl ether from a racemic mixture.

Materials:

-

Racemic benzyl glycidyl ether

-

Epoxide hydrolase or Lipase (e.g., from Candida antarctica, CAL-B)

-

Phosphate buffer solution (pH typically 7.0-8.0)

-

Organic solvent (e.g., hexane, toluene) for biphasic systems

-

Acyl donor for lipase-mediated resolution (e.g., vinyl acetate)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of the racemic benzyl glycidyl ether in a suitable buffer or a biphasic system of buffer and an organic solvent.

-

Add the selected enzyme (epoxide hydrolase or lipase). If using a lipase, also add the acyl donor.

-

Stir the mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme or by denaturing the soluble enzyme (e.g., by adding a water-miscible organic solvent like acetone).

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Separate the unreacted glycidyl ether from the diol or ester product by column chromatography on silica gel.

Caption: Enzymatic Kinetic Resolution of Glycidyl Ethers.

Analytical Methods for Enantiomeric Separation

The ability to accurately determine the enantiomeric purity of glycidyl ethers and their derivatives is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable technique for this purpose.[9][10]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for separating a wide range of chiral compounds, including epoxides and ethers.[11][12][13][14] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (R) and (S) enantiomers.[9][15]

Experimental Protocol: Chiral HPLC Separation of Glycidyl Butyrate Enantiomers

Objective: To separate and quantify the (R) and (S) enantiomers of glycidyl butyrate.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

n-Hexane and 2-propanol (isopropanol) in a ratio of 100:1 (v/v).

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 210 nm

-

Column temperature: 25 °C

-

Injection volume: 10 µL

Procedure:

-

Prepare the mobile phase by mixing the appropriate volumes of n-hexane and 2-propanol. Degas the mobile phase before use.

-

Prepare a standard solution of racemic glycidyl butyrate and solutions of the individual enantiomers (if available) in the mobile phase.

-

Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solutions and the sample solution onto the column.

-

Record the chromatograms and identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Pharmacological and Biological Differences: The Case of β-Blockers

The most striking illustration of the importance of glycidyl ether chirality is in the synthesis of β-adrenergic receptor antagonists, commonly known as β-blockers. These drugs are used to treat cardiovascular conditions such as hypertension, angina, and arrhythmia.[16][17]

Many β-blockers, including propranolol, metoprolol, and atenolol, are synthesized from chiral glycidyl ether precursors.[3][18] The therapeutic activity of these drugs is almost exclusively attributed to the (S)-enantiomer, which has a much higher affinity for the β-adrenergic receptor than the (R)-enantiomer.[16][17][19][20]

Table 1: Stereoselective Activity of Common β-Blockers

| β-Blocker | Active Enantiomer | Receptor Affinity Ratio (S:R or -:+) | Key Therapeutic Action | Reference(s) |

| Propranolol | (S)-(-)-Propranolol | ~100:1 for β-receptors | Non-selective β-blocker | [16][21] |

| Metoprolol | (S)-Metoprolol | ~500:1 for β₁-receptors | Cardioselective β₁-blocker | [11] |

| Atenolol | (S)-Atenolol | High | Cardioselective β₁-blocker | [18][21] |

The three-dimensional structure of the (S)-enantiomer allows for optimal binding to the chiral pocket of the β-adrenergic receptor, leading to effective blockade of the receptor's activity. The (R)-enantiomer, being a poor fit, exhibits significantly lower β-blocking activity.[22] Administering a racemic mixture means that 50% of the dose is essentially an isomeric ballast, which can contribute to side effects without providing therapeutic benefit.

Caption: Stereoselective Binding of β-Blocker Enantiomers.

Metabolic and Toxicological Divergence

The stereochemistry of glycidyl ethers also dictates their metabolic fate and toxicological profile. The enzymes responsible for detoxification in the body are themselves chiral and can exhibit a preference for one enantiomer over the other.

A study on the detoxification of glycidyl 4-nitrophenyl ether (GNPE) and glycidyl 1-naphthyl ether (GNE) in rat liver preparations demonstrated this enantioselectivity.[17][23] Both glutathione transferase and epoxide hydrolase, two key detoxification enzymes, showed a preference for metabolizing the (R)-isomers.[17][23] Interestingly, the study also found that the (S)-enantiomer of GNPE was more reactive non-enzymatically, suggesting a higher intrinsic reactivity.[17][23]